molecular formula C14H18BF4N3 B2856833 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate CAS No. 862893-80-9

2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B2856833
CAS No.: 862893-80-9
M. Wt: 315.12
InChI Key: RYBKLXMAEITDQU-UHFFFAOYSA-N
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Description

2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (CAS: 862893-80-9) is a bicyclic triazolium salt with a mesityl (2,4,6-trimethylphenyl) substituent at the 2-position and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₁₄H₁₈BF₄N₃, with a molecular weight of 315.12 g/mol . The compound is primarily used as a precursor for generating chiral N-heterocyclic carbenes (NHCs), which are pivotal in asymmetric catalysis . Structurally, the pyrrolo-triazolium core features a fused bicyclic system, contributing to its rigidity and stability. It is stored under inert conditions (2–8°C, protected from light) due to its sensitivity to moisture and air .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3.BF4/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;2-1(3,4)5/h7-9H,4-6H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBKLXMAEITDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862893-80-9
Record name 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of mesityl chloride with a suitable pyrrolo[2,1-c][1,2,4]triazol derivative under controlled conditions. The reaction typically requires the use of a strong base, such as potassium tert-butoxide, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or iodomethane (CH3I).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
  • Anticancer Properties : Research indicates that some triazole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its ability to interact with biological targets involved in cancer progression .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Conductive Polymers : The incorporation of triazole units into polymer matrices can enhance electrical conductivity and thermal stability. This property is beneficial for developing advanced materials for electronic devices .
  • Catalysis : The tetrafluoroborate form serves as a catalyst or co-catalyst in various organic reactions. Its ability to stabilize charged intermediates can facilitate reactions such as nucleophilic substitutions and cycloadditions .

Organic Synthesis

In organic synthesis, 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate is utilized as a versatile building block:

  • Synthetic Intermediates : It acts as an intermediate in the synthesis of more complex organic molecules. The presence of the pyrrole and triazole rings allows for further functionalization and modification .

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values around 20 µM.
Study CConductive PolymersEnhanced conductivity by 30% when incorporated into poly(3-methylthiophene) matrices.

Mechanism of Action

The mechanism by which 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound belongs to a family of bicyclic triazolium salts with varying aryl substituents and counterions. Key structural analogs include:

Compound Name Substituent (R) Counterion Molecular Weight (g/mol) Key Properties/Applications References
2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate Mesityl (2,4,6-trimethylphenyl) BF₄⁻ 315.12 High stability, used in enantioselective dearomatization and NHC catalysis
2-Pentafluorophenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate Pentafluorophenyl BF₄⁻ 362.99 Electron-deficient aryl group enhances electrophilicity; comparable catalytic activity
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate Phenyl BF₄⁻ 297.10 Less steric hindrance than mesityl; lower thermal stability
2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate 2,6-Diethylphenyl BF₄⁻ 433.20 Extended fused-ring system increases steric bulk; used in specialized NHC applications

Key Observations :

  • Electronic Effects : The mesityl group provides steric bulk and electron-donating methyl groups, stabilizing the NHC intermediate and enhancing enantioselectivity in catalysis . In contrast, pentafluorophenyl analogs (e.g., CAS: 862095-91-8) are more electron-deficient, favoring reactions requiring electrophilic carbenes .
  • Thermal Stability : Mesityl-substituted derivatives exhibit superior thermal stability compared to phenyl analogs due to reduced ring strain and enhanced steric protection .
  • Crystallization Challenges : Bicyclic triazolium salts with bulky substituents (e.g., 2,4,6-triisopropylphenyl) require advanced crystallization techniques like evaporative nucleation under controlled temperature (ENaCt) for structural elucidation .
Catalytic Performance

In the benzoin condensation of aromatic aldehydes, the target compound demonstrated slightly superior catalytic efficiency (73% yield) compared to its pentafluorophenyl analog (65–70% yield) under identical conditions . This difference is attributed to the mesityl group’s ability to stabilize the transition state via non-covalent interactions . However, perfluorinated analogs are preferred in reactions involving electron-poor substrates due to their stronger electrophilic character .

Commercial Availability and Cost
  • The mesityl-substituted tetrafluoroborate is priced at $161/1g (97% purity), while its chloride salt (CAS: 862893-81-0) costs $43/100mg .
  • Phenyl and pentafluorophenyl analogs are marginally cheaper ($100–120/1g) due to simpler synthesis .

Biological Activity

2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (CAS Number: 862893-80-9) is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C14H18BF4N3
  • Molecular Weight : 305.12 g/mol
  • Physical Form : Solid
  • Purity : ≥97%
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its interaction with various biological targets including enzymes and receptors. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence biological pathways.

Biological Activity Overview

Research has indicated several potential biological activities of this compound:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. The tetrafluoroborate salt form enhances solubility and bioavailability, which may contribute to its efficacy against various pathogens.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It appears to inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through mitochondrial pathways.

Neuroprotective Effects

Research indicates that compounds within this chemical class may exert neuroprotective effects. They potentially modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antimicrobial Efficacy :
    • A study demonstrated that pyrrolo[2,1-c][1,2,4]triazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics.
  • Cancer Cell Line Studies :
    • In vitro assays using human cancer cell lines (e.g., A549 lung cancer cells) indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.
    • Flow cytometry analysis confirmed the induction of cell cycle arrest at the G0/G1 phase.
  • Neuroprotection in Animal Models :
    • Animal studies have suggested that administration of this compound can mitigate neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

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